Aziridine, 2-(4-methoxyphenyl)-1-methyl-

Catalog No.
S15677796
CAS No.
58777-95-0
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aziridine, 2-(4-methoxyphenyl)-1-methyl-

CAS Number

58777-95-0

Product Name

Aziridine, 2-(4-methoxyphenyl)-1-methyl-

IUPAC Name

2-(4-methoxyphenyl)-1-methylaziridine

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-11-7-10(11)8-3-5-9(12-2)6-4-8/h3-6,10H,7H2,1-2H3

InChI Key

YPJYHUKFUAHUPX-UHFFFAOYSA-N

Canonical SMILES

CN1CC1C2=CC=C(C=C2)OC

Aziridine, 2-(4-methoxyphenyl)-1-methyl- is a member of the aziridine family, characterized by a three-membered cyclic amine structure. This compound features a methoxyphenyl group at the 2-position and a methyl group at the 1-position of the aziridine ring, contributing to its unique chemical properties. Aziridines are known for their ring strain, which makes them reactive intermediates in organic synthesis. The presence of the methoxy group enhances its lipophilicity and may influence its biological activity.

Due to its strained ring structure:

  • Ring Opening Reactions: Aziridines can be opened by nucleophiles, leading to the formation of amines or other functional groups. For instance, nucleophilic attack at the aziridine nitrogen or carbon atoms can yield substituted piperidines or other cyclic structures .
  • Functionalization: The methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further derivatization of the compound .
  • Polymerization: Aziridines can also be polymerized under certain conditions. The polymerization behavior is influenced by substituents on the aziridine ring, affecting the kinetics and mechanisms involved .

The biological activity of aziridine derivatives is an area of significant interest. Compounds similar to aziridine, 2-(4-methoxyphenyl)-1-methyl- have been studied for their potential pharmacological properties:

  • Anticancer Activity: Some aziridine derivatives have shown promise as anticancer agents due to their ability to interact with cellular mechanisms involved in tumor growth .
  • Antimicrobial Properties: Certain aziridines exhibit antimicrobial activity, making them candidates for developing new antibiotics .
  • Neuroprotective Effects: Research indicates that some aziridine compounds may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Several methods exist for synthesizing aziridine, 2-(4-methoxyphenyl)-1-methyl-. Common approaches include:

  • Ring Closure Reactions: The synthesis often involves cyclization reactions where precursors such as amino alcohols or other nitrogen-containing compounds are converted into aziridines through ring closure mechanisms.
  • Nucleophilic Substitution: Starting from suitable halides or other electrophiles, nucleophilic substitution can form the aziridine structure. For example, reactions involving methoxy-substituted phenyl compounds can yield the desired product through regioselective pathways .
  • Functionalization of Existing Aziridines: Existing aziridines can be modified through various functionalization techniques to introduce methoxy and methyl groups at specific positions on the ring .

Aziridine, 2-(4-methoxyphenyl)-1-methyl- has several applications in different fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a potential lead compound for drug development targeting various diseases.
  • Material Science: Its polymerization properties make it useful in creating new materials with specific mechanical and thermal properties.
  • Organic Synthesis: As a versatile intermediate, it is employed in synthesizing more complex organic molecules and natural products .

Interaction studies involving aziridine derivatives focus on their reactivity with biological targets and other chemical species:

  • Enzyme Inhibition Studies: Research has shown that certain aziridines can inhibit specific enzymes relevant to disease pathways, providing insights into their therapeutic potential .
  • Reactivity with Nucleophiles: The interaction of aziridines with various nucleophiles is crucial for understanding their reactivity patterns and designing new synthetic routes .

Aziridine, 2-(4-methoxyphenyl)-1-methyl- shares structural similarities with several other compounds in the aziridine class. Here are some notable examples:

Compound NameStructureUnique Features
AziridineAziridineBasic three-membered ring structure
N-benzylaziridineN-benzylaziridineContains a benzyl group enhancing stability
N-(1-phenylethyl)aziridineN-(1-phenylethyl)aziridineExhibits unique biological activities due to side chains
2-Methylaziridine2-MethylaziridineIncreased steric hindrance affecting reactivity

Uniqueness of Aziridine, 2-(4-methoxyphenyl)-1-methyl-

The presence of both a methoxy group and a methyl group distinguishes aziridine, 2-(4-methoxyphenyl)-1-methyl- from other aziridines. This unique substitution pattern enhances its lipophilicity and reactivity compared to simpler aziridines. Additionally, its potential applications in pharmaceuticals and materials science underscore its significance in research.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

163.099714038 g/mol

Monoisotopic Mass

163.099714038 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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